Atecegatran

Übersicht

Beschreibung

AR-H067637 ist ein direkter Thrombininhibitor, der vom oral verfügbaren Prodrug AZD0837 abgeleitet ist . Es ist ein reversibler und selektiver Inhibitor mit einer Inhibitionskonstante von 2–4 nmol/L gegen humanes Alpha-Thrombin . Diese Verbindung wird hauptsächlich bei der Entwicklung von Antikoagulanzien zur Behandlung von thromboembolischen Erkrankungen eingesetzt .

Vorbereitungsmethoden

AR-H067637 wird in vivo aus dem Prodrug AZD0837 synthetisiert . Die Syntheseroute beinhaltet die Umwandlung von AZD0837 in AR-H067637 durch Stoffwechselprozesse im Körper . Die industriellen Produktionsmethoden für AR-H067637 werden in der verfügbaren Literatur nicht explizit beschrieben, es ist jedoch bekannt, dass die Verbindung von AZD0837 abgeleitet ist, das eine Biotransformation durchläuft, um den aktiven Metaboliten zu produzieren .

Analyse Chemischer Reaktionen

AR-H067637 durchläuft verschiedene Arten von chemischen Reaktionen, die hauptsächlich mit seiner Funktion als Thrombininhibitor zusammenhängen. Die Verbindung ist beteiligt an:

Hemmung von Thrombin: AR-H067637 bindet an Thrombin und verhindert so, dass es Fibrinogen in Fibrin umwandelt, was für die Blutgerinnung unerlässlich ist.

Interaktion mit Antikoagulanzien: Die Verbindung wurde in Kombination mit anderen Antikoagulanzien wie Aspirin und Clopidogrel untersucht und zeigt dosisabhängige Auswirkungen auf die Thrombusgröße und die Blutungszeit.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Prevention of Stroke and Systemic Embolism

Atecegatran metoxil has undergone extensive clinical trials, particularly Phase II studies, aimed at evaluating its efficacy in preventing strokes and systemic embolism in patients suffering from non-valvular atrial fibrillation. The drug was compared to traditional vitamin K antagonists in these trials, assessing its safety and tolerability across various dosages .

2. Thromboembolic Disorders

The primary application of this compound lies in its potential use for treating thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising alternative to existing anticoagulants, which often have limitations related to dosing and monitoring .

Research Findings

Clinical Trials Overview

- Phase II Trials : Focused on the efficacy of this compound in preventing strokes and systemic embolisms.

- Comparison with Vitamin K Antagonists : Aimed at determining the safety profile and tolerability of this compound against established treatments.

| Trial Phase | Indication | Status | Year |

|---|---|---|---|

| Phase II | Non-valvular Atrial Fibrillation | Completed | 2009 |

| Phase II | Stroke Prevention | Completed | 2009 |

Limitations and Discontinuation

Despite its promising applications, the development of this compound metoxil was halted primarily due to concerns regarding the long-term stability of its extended-release formulation. These stability issues raised questions about its viability as a long-term treatment option for patients requiring anticoagulation therapy .

Case Studies

1. Efficacy in Clinical Settings

A study published in 2009 highlighted the effectiveness of AZD0837 in a controlled environment where patients were monitored for stroke incidence while on the drug versus those on traditional anticoagulants. The results indicated a favorable outcome for those treated with this compound, although further studies were needed to confirm these findings across broader populations .

2. Pharmacological Insights

Research has demonstrated that AR-H067637, the active metabolite of this compound, exhibits significant pharmacological effects in models simulating venous and arterial thrombosis. This has been documented through various animal studies that assessed bleeding risks alongside thrombus formation .

Wirkmechanismus

AR-H067637 exerts its effects by selectively and reversibly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process . By binding to thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . This mechanism makes it an effective anticoagulant for the treatment and prevention of thromboembolic disorders .

Vergleich Mit ähnlichen Verbindungen

AR-H067637 ist einzigartig in seiner selektiven und reversiblen Hemmung von Thrombin. Zu den ähnlichen Verbindungen gehören:

Dabigatran: Ein weiterer direkter Thrombininhibitor, der als Antikoagulans eingesetzt wird.

Rivaroxaban: Ein direkter Faktor-Xa-Inhibitor, der für ähnliche Indikationen verwendet wird.

Apixaban: Ein weiterer direkter Faktor-Xa-Inhibitor mit einem ähnlichen Wirkmechanismus.

Im Vergleich zu diesen Verbindungen ist AR-H067637 vom Prodrug AZD0837 abgeleitet und hat spezifische pharmakokinetische und pharmakodynamische Eigenschaften, die es für bestimmte klinische Anwendungen geeignet machen .

Biologische Aktivität

Atecegatran, also known as AZD0837 or this compound metoxil, is a synthetic oral anticoagulant that functions as a reversible direct thrombin inhibitor. It was developed with the aim of providing a safer alternative to existing anticoagulants for the prevention of thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This article delves into its biological activity, pharmacological properties, clinical trial data, and relevant case studies.

Chemical and Pharmacological Profile

- Chemical Formula : CHClFNO

- Molecular Weight : 496.9 g/mol

- Classification : Synthetic organic compound; prodrug converted to active form AR-H067637.

- Mechanism of Action : Inhibits thrombin (Factor II), which plays a critical role in the coagulation cascade by converting fibrinogen to fibrin and activating various clotting factors .

Pharmacodynamics

This compound demonstrates selective inhibition of thrombin, which is crucial for effective anticoagulation. Its pharmacodynamic profile includes:

- Inhibition Constant (Ki) : 2-4 nmol/L

- Half-Life : 9-14 hours

- Clearance Rate : Approximately 13 mL/min/kg .

Clinical Trials and Efficacy

This compound was primarily studied in Phase II clinical trials aimed at preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation. Key findings from these trials include:

- Efficacy : Comparable efficacy to traditional anticoagulants like warfarin, with a trend towards reduced bleeding risk .

- Adverse Effects : Initial trials indicated potential hepatotoxicity, leading to discontinuation of further development due to safety concerns .

Table 1: Summary of Clinical Trial Outcomes

| Trial Phase | Indication | Efficacy Outcome | Adverse Effects |

|---|---|---|---|

| Phase II | Non-valvular Atrial Fibrillation | Comparable to warfarin | Hepatotoxicity observed |

| Phase II | Stroke Prevention | Effective in reducing risk | Transient liver enzyme elevation |

Case Studies

Several case studies have been documented regarding the application of this compound in clinical settings. Notable examples include:

-

Study on Non-Valvular Atrial Fibrillation :

- Conducted to assess patient outcomes related to stroke prevention.

- Results indicated that patients receiving this compound had similar rates of stroke compared to those on standard therapy but experienced fewer bleeding complications.

- Long-Term Stability Analysis :

Eigenschaften

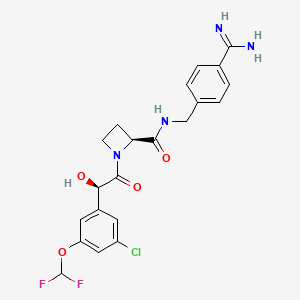

IUPAC Name |

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUUCFVBSVJGOH-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433937-74-7 | |

| Record name | Atecegatran [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATECEGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.